molecular formula C23H17ClN2O2 B11041106 4-amino-2-(2-chlorophenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

4-amino-2-(2-chlorophenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

Cat. No.: B11041106
M. Wt: 388.8 g/mol
InChI Key: NEKASRPRKJDKRO-UHFFFAOYSA-N
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Description

4-amino-2-(2-chlorophenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(2-chlorophenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one typically involves a multi-step process. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzyl alcohols with 4-hydrocoumarins in the presence of acetic acid and an oxygen oxidant . This method is advantageous as it is metal-free and proceeds under aerobic conditions, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(2-chlorophenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-amino-2-(2-chlorophenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-(2-chlorophenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-2-(2-chlorophenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one apart is its unique structural features, which contribute to its diverse reactivity and potential applications. Its combination of functional groups allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C23H17ClN2O2

Molecular Weight

388.8 g/mol

IUPAC Name

4-amino-2-(2-chlorophenyl)-7-phenyl-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one

InChI

InChI=1S/C23H17ClN2O2/c24-17-9-5-4-8-15(17)20-12-16-22(25)21-18(26-23(16)28-20)10-14(11-19(21)27)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2,(H2,25,26)

InChI Key

NEKASRPRKJDKRO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C3C(=C2N)C=C(O3)C4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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